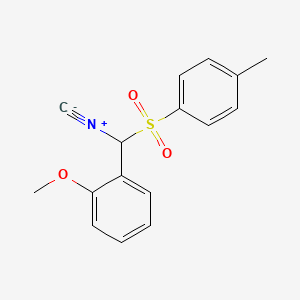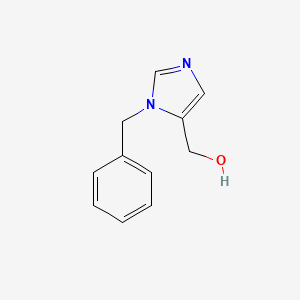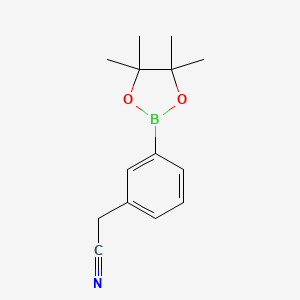
4-(3,4-Dichlorophenoxy)piperidine
Vue d'ensemble
Description
“4-(3,4-Dichlorophenoxy)piperidine” is a chemical compound with the molecular formula C11H13Cl2NO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “4-(3,4-Dichlorophenoxy)piperidine”, involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “4-(3,4-Dichlorophenoxy)piperidine” consists of 11 carbon atoms, 14 hydrogen atoms, 3 chlorine atoms, and 1 nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving “4-(3,4-Dichlorophenoxy)piperidine” are not fully detailed in the available sources .Physical And Chemical Properties Analysis
“4-(3,4-Dichlorophenoxy)piperidine” has a molecular weight of 282.6 Da . It is a solid substance at room temperature .Applications De Recherche Scientifique
Piperidine Derivatives in Therapeutic Uses
Piperidine derivatives, including "4-(3,4-Dichlorophenoxy)piperidine," are of significant interest in the development of pharmaceuticals. These compounds are central to the design of a wide range of drugs with diverse therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory activities. The structural modification of the piperidine nucleus can lead to significant differences in the medicinal potential of the resultant molecules. For instance, the piperidine scaffold is found in a variety of drugs, suggesting that "4-(3,4-Dichlorophenoxy)piperidine" could have potential applications in drug discovery and development processes. This is supported by the review of piperazine (a structurally related compound to piperidine) derivatives, indicating the flexibility of such structures in the discovery of drug-like elements with significant pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).
Chlorophenoxy Compounds in Environmental and Biological Studies
Chlorophenoxy compounds, such as 2,4-D (a closely related chemical to the one ), are widely used herbicides. Scientific studies have focused on their environmental fate, toxicological effects, and mechanisms of action. For example, research on 2,4-D has revealed its widespread distribution in the environment and its potential lethal effects on non-target organisms. These studies underscore the ecological and toxicological implications of chlorophenoxy compounds, suggesting that "4-(3,4-Dichlorophenoxy)piperidine" may also warrant investigation in similar contexts, particularly regarding its environmental impact and biological interactions (Islam et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-(3,4-Dichlorophenoxy)piperidine”, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-(3,4-dichlorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNSSLUVUXZLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395663 | |
| Record name | 4-(3,4-dichlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenoxy)piperidine | |
CAS RN |
245057-73-2 | |
| Record name | 4-(3,4-dichlorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


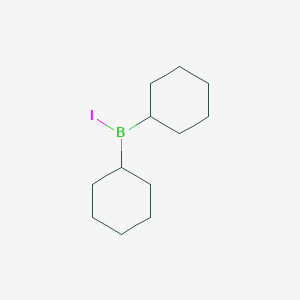
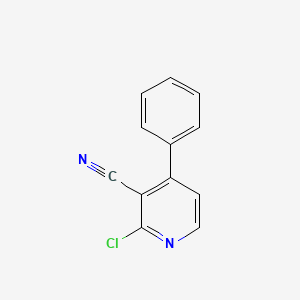
![2-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1586892.png)
